2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
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Overview
Description
2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the imidazo[1,2-a]pyrimidine core in the structure imparts unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
The primary target of 2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a significant role in the production of prostaglandins, which are key mediators in inflammation and pain .
Mode of Action
The compound interacts with the COX-2 enzyme, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . The compound’s methylsulfonyl pharmacophore is adequately placed into the COX-2 active site, contributing to its inhibitory effect .
Biochemical Pathways
By inhibiting COX-2, the compound disrupts the prostaglandin biosynthesis pathway . This disruption leads to a decrease in the production of prostaglandins, particularly PGE2, which is primarily responsible for pain and inflammation .
Result of Action
The inhibition of COX-2 and the subsequent reduction in prostaglandin production result in anti-inflammatory and analgesic effects . This makes the compound potentially useful in the management of conditions characterized by inflammation and pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde typically involves the condensation of 2-aminopyrimidine with 4-methylbenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid.
Reduction: 2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
- 2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
- 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Uniqueness
2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is unique due to the presence of the 4-methylphenyl group, which imparts specific electronic and steric properties to the compound. This structural feature can influence its reactivity, biological activity, and interactions with molecular targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-(4-methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-10-3-5-11(6-4-10)13-12(9-18)17-8-2-7-15-14(17)16-13/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJTYOVQZVJKLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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